molecular formula C10H9F3O2 B2857277 4,4,4-Trifluoro-3-phenylbutanoic acid CAS No. 149680-95-5

4,4,4-Trifluoro-3-phenylbutanoic acid

Cat. No. B2857277
CAS RN: 149680-95-5
M. Wt: 218.175
InChI Key: RYLOHTVBYHZHMN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-phenylbutanoic acid is a chemical compound with the molecular weight of 218.18 . It is also known by its IUPAC name, (S)-4,4,4-trifluoro-3-phenylbutanoic acid .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-3-phenylbutanoic acid can be represented by the InChI code: 1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)/t8-/m0/s1 . This indicates the presence of carbon, hydrogen, fluorine, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,4-Trifluoro-3-phenylbutanoic acid include a melting point of 57-58 degrees Celsius . The compound is also characterized by its purity, which is reported to be 95% .

Scientific Research Applications

Asymmetric Synthesis in Drug Design

4,4,4-Trifluoro-3-phenylbutanoic acid: is utilized in the asymmetric synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid. These derivatives are highly sought after as bioisosteres of the leucine moiety in drug design, allowing for the creation of more effective pharmaceuticals with improved metabolic stability .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of heterocyclic compounds, particularly those containing the thiophene system. Thiophenes are significant in pharmaceuticals, conducting polymers, and nonlinear optical materials, and they play a role in the isosteric replacement of phenyl groups in medicinal chemistry .

Plant Growth Regulation

A derivative of 4,4,4-Trifluoro-3-phenylbutanoic acid , specifically (S)-(+)-4,4,4-Trifluoro-3-(indole-3-)butyric acid , has been shown to significantly promote root growth in various plants, including Chinese cabbage, lettuce, and rice. This highlights its potential as a novel fluorinated plant growth regulator .

Enhancement of Crop Root Development

Studies have demonstrated that 4,4,4-Trifluoro-3-(indole-3-)butyric acid can promote the elongation of rice seminal roots by approximately 80%, which is a substantial improvement over traditional growth hormones like IAA or IBA. This suggests its application in enhancing crop root development .

Organic Synthesis

In organic chemistry, 4,4,4-Trifluoro-3-phenylbutanoic acid is used for the preparation of various organic compounds through reactions like cyclocondensation. Its unique properties enable the synthesis of complex molecules that are otherwise challenging to produce .

Fluorinated Building Blocks

The compound acts as a building block for fluorinated analogs of amino acids and other bioactive molecules. The incorporation of fluorine atoms can lead to increased potency and selectivity of the resulting compounds in biological systems .

Enzymatic Research

Enzymatic methods involving 4,4,4-Trifluoro-3-phenylbutanoic acid are explored to prepare specific enantiomers of compounds, which are crucial for understanding enzyme-substrate interactions and developing enzyme inhibitors .

Material Science

Due to its unique chemical structure, 4,4,4-Trifluoro-3-phenylbutanoic acid is investigated in material science for the development of new materials with specific electronic or photonic properties, contributing to advances in technology .

properties

IUPAC Name

4,4,4-trifluoro-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLOHTVBYHZHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149680-95-5
Record name 4,4,4-trifluoro-3-phenylbutanoic acid
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